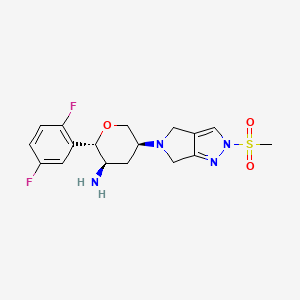

(2S,3R,5S)-オマリグリプチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

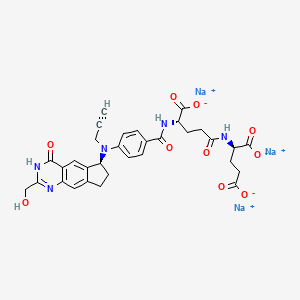

説明

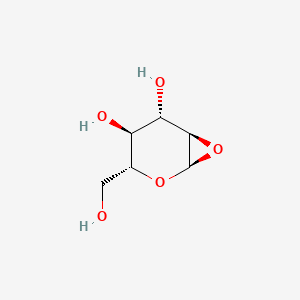

(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, also known as (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine, is a useful research compound. Its molecular formula is C17H20F2N4O3S and its molecular weight is 398.429. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2型糖尿病の管理

オマリグリプチンは、主に2型糖尿病(T2DM)の管理に使用されます。 オマリグリプチンは、メトホルミンへの追加療法として有効であることが示されており、HbA1cレベルの低下においてグリメピリドと同等であるとされています .

T2DM治療における有効性と安全性

オマリグリプチンは、T2DM患者の治療における有効性と安全性を調査するため、複数の第III相試験が行われています。ただし、一部の結果は未発表です .

臨床試験におけるバイアス軽減

オマリグリプチンの臨床試験では、選択バイアス、パフォーマンスバイアス、検出バイアス、脱落バイアス、報告バイアスなど、さまざまなバイアスに対処するための要因が考慮されています .

用量範囲探索研究

T2DM治療の用量範囲探索研究では、オマリグリプチンは、最適な有効性と安全性プロファイルを決定するために、複数の用量で試験されています .

潜在的な抗パーキンソン病剤

研究では、オマリグリプチンのパーキンソン病(PD)の細胞モデルを用いて、神経毒素誘発毒性に対する効果を評価することで、抗パーキンソン病剤としての再配置の可能性を探求してきました .

抗炎症作用

研究によると、オマリグリプチンは炎症を軽減する可能性があり、これはT2DM患者の心血管イベントの病的媒介因子となる可能性があります .

作用機序

Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug of the DPP-4 inhibitor class . This article provides an overview of the mechanism of action of Omarigliptin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Omarigliptin is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

Omarigliptin works by inhibiting DPP-4, which in turn increases the levels of incretin hormones GLP-1 and GIP . These hormones inhibit glucagon release, which subsequently increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by Omarigliptin leads to an increase in incretin levels, which affects the insulin-glucagon pathway . This results in increased insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels . Omarigliptin also has been reported to have antioxidant, anti-inflammatory, and anti-apoptotic properties, which may contribute to its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of Omarigliptin were assessed following single and multiple doses in healthy subjects . Accumulation was minimal, and steady state was reached after 2 to 3 weeks . The average renal clearance of Omarigliptin was approximately 2 L/h .

Result of Action

The inhibition of DPP-4 by Omarigliptin leads to increased insulin secretion and decreased glucagon release, resulting in decreased blood glucose levels . This makes Omarigliptin effective in the treatment of type 2 diabetes . In addition, Omarigliptin has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties .

生化学分析

Biochemical Properties

The mechanism of action of (2S,3R,5S)-Omarigliptin involves inhibiting the degradation of glucagon-like peptide-1 (GLP-1) by the DPP-4 enzyme in the body . This prolongs the action time of GLP-1, thereby increasing the blood concentration of endogenous GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), ultimately improving blood glucose control .

Cellular Effects

(2S,3R,5S)-Omarigliptin influences cell function by promoting insulin secretion by islet β-cells, thereby lowering blood sugar . It only produces this effect postprandially and does not trigger hypoglycemia . It also inhibits pancreatic α cells from secreting glucagon .

Molecular Mechanism

The molecular mechanism of (2S,3R,5S)-Omarigliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This prevents the enzyme from degrading GLP-1, thus prolonging the action time of this peptide hormone .

Dosage Effects in Animal Models

In animal models, (2S,3R,5S)-Omarigliptin significantly reduces blood glucose levels in a dose-dependent manner . The incidence of adverse events was similar across dose groups, with a low incidence of symptomatic hypoglycemia and no effect on body weight .

特性

IUPAC Name |

(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMPWKUAHLTIBJ-MJEQTWJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@H]3C[C@H]([C@@H](OC3)C4=C(C=CC(=C4)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)

![Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine](/img/structure/B580049.png)

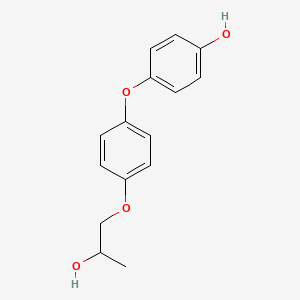

![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)